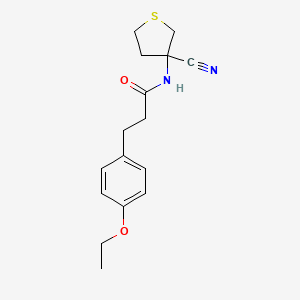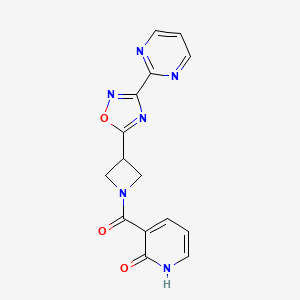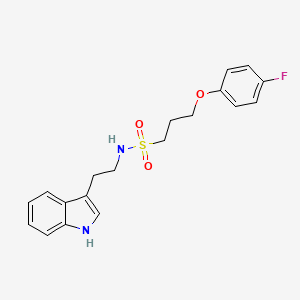
N-(3-cyanothiolan-3-yl)-3-(4-ethoxyphenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-cyanothiolan-3-yl)-3-(4-ethoxyphenyl)propanamide, also known as CT-3, is a synthetic cannabinoid that has been the subject of scientific research due to its potential therapeutic properties. CT-3 is a non-psychoactive compound that does not produce the typical "high" associated with cannabis use.
科学研究应用
N-(3-cyanothiolan-3-yl)-3-(4-ethoxyphenyl)propanamide has been studied for its potential therapeutic properties, particularly for its anti-inflammatory and analgesic effects. In preclinical studies, N-(3-cyanothiolan-3-yl)-3-(4-ethoxyphenyl)propanamide has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. N-(3-cyanothiolan-3-yl)-3-(4-ethoxyphenyl)propanamide has also been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
作用机制
N-(3-cyanothiolan-3-yl)-3-(4-ethoxyphenyl)propanamide acts on the endocannabinoid system, which is involved in regulating pain, inflammation, and other physiological processes. N-(3-cyanothiolan-3-yl)-3-(4-ethoxyphenyl)propanamide binds to the CB2 receptor, which is primarily expressed on immune cells, and activates signaling pathways that reduce inflammation and pain. Unlike THC, the psychoactive compound in cannabis, N-(3-cyanothiolan-3-yl)-3-(4-ethoxyphenyl)propanamide does not bind to the CB1 receptor, which is primarily expressed in the brain and is responsible for the psychoactive effects of cannabis.
Biochemical and Physiological Effects:
N-(3-cyanothiolan-3-yl)-3-(4-ethoxyphenyl)propanamide has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. N-(3-cyanothiolan-3-yl)-3-(4-ethoxyphenyl)propanamide has also been shown to inhibit the growth of cancer cells in vitro. In addition, N-(3-cyanothiolan-3-yl)-3-(4-ethoxyphenyl)propanamide has been shown to have antioxidant and neuroprotective effects in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of N-(3-cyanothiolan-3-yl)-3-(4-ethoxyphenyl)propanamide is that it is a non-psychoactive compound that does not produce the typical "high" associated with cannabis use. This makes it easier to study the potential therapeutic properties of N-(3-cyanothiolan-3-yl)-3-(4-ethoxyphenyl)propanamide without the confounding effects of psychoactive compounds. However, one limitation of N-(3-cyanothiolan-3-yl)-3-(4-ethoxyphenyl)propanamide is that it has a relatively short half-life, which may limit its effectiveness in vivo.
未来方向
There are several future directions for research on N-(3-cyanothiolan-3-yl)-3-(4-ethoxyphenyl)propanamide. One area of interest is the potential use of N-(3-cyanothiolan-3-yl)-3-(4-ethoxyphenyl)propanamide as an anti-inflammatory and analgesic agent for the treatment of chronic pain and inflammatory conditions. Another area of interest is the potential use of N-(3-cyanothiolan-3-yl)-3-(4-ethoxyphenyl)propanamide as an anticancer agent, either alone or in combination with other anticancer drugs. Additionally, further research is needed to understand the pharmacokinetics and pharmacodynamics of N-(3-cyanothiolan-3-yl)-3-(4-ethoxyphenyl)propanamide in vivo, as well as its safety and efficacy in humans.
合成方法
N-(3-cyanothiolan-3-yl)-3-(4-ethoxyphenyl)propanamide is synthesized by reacting 3-cyanothiolane with 4-ethoxybenzoyl chloride in the presence of a base. The resulting product is purified by column chromatography to obtain N-(3-cyanothiolan-3-yl)-3-(4-ethoxyphenyl)propanamide in high purity.
属性
IUPAC Name |
N-(3-cyanothiolan-3-yl)-3-(4-ethoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-2-20-14-6-3-13(4-7-14)5-8-15(19)18-16(11-17)9-10-21-12-16/h3-4,6-7H,2,5,8-10,12H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJCKSDOMKFVYLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CCC(=O)NC2(CCSC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyanothiolan-3-yl)-3-(4-ethoxyphenyl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl N-(9-oxa-1-azaspiro[5.5]undecan-3-yl)carbamate](/img/structure/B2975260.png)
![2-(benzenesulfonyl)-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2975263.png)


![3-(2,2,2-Trifluoroethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-sulfonyl fluoride](/img/structure/B2975270.png)
![N-[1-(Oxan-4-yl)pyrrolidin-3-yl]-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B2975271.png)

![4-(2-((2-(benzo[b]thiophen-3-yl)-9-isopropyl-9H-purin-6-yl)amino)ethyl)phenol,monohydrochloride](/img/structure/B2975275.png)
![(2-(Methylthio)phenyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2975276.png)


![2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2975281.png)

![1-((4-chlorophenyl)sulfonyl)-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2975283.png)